VBIT-4 - 2086257-77-2

VBIT-4

Catalog Number: EVT-285804
CAS Number: 2086257-77-2
Molecular Formula: C21H23ClF3N3O3
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VBIT-4 is a small molecule identified through high-throughput compound screening and medicinal chemistry efforts. [] It functions as a specific inhibitor of voltage-dependent anion channel 1 (VDAC1) oligomerization. [, ] VDAC1, located on the outer mitochondrial membrane, plays a critical role in regulating cell survival and death pathways, including apoptosis. [] VBIT-4's ability to inhibit VDAC1 oligomerization makes it a valuable tool for studying mitochondrial function and its role in various diseases.

Mechanism of Action

VBIT-4 specifically targets VDAC1, preventing its oligomerization on the outer mitochondrial membrane. [, , ] VDAC1 oligomerization is implicated in various cellular processes, including apoptosis and the release of mitochondrial DNA (mtDNA) into the cytosol. [, , ] By inhibiting VDAC1 oligomerization, VBIT-4 can:

  • Inhibit apoptosis: VDAC1 oligomerization contributes to the release of pro-apoptotic factors from mitochondria. VBIT-4 prevents this release, thereby inhibiting apoptosis and promoting cell survival. []
  • Reduce mtDNA release: VDAC1 oligomers can form pores in the outer mitochondrial membrane, allowing mtDNA to escape into the cytosol. [, ] VBIT-4 blocks this pore formation, preventing mtDNA release and subsequent activation of inflammatory responses. [, , ]
Applications
  • Mitochondrial dysfunction: VBIT-4 can be used to study the role of VDAC1 oligomerization in mitochondrial dysfunction associated with various diseases like diabetes and cardiovascular diseases. [, ]
  • Inflammation and autoimmune diseases: By inhibiting mtDNA release, VBIT-4 shows promise in mitigating inflammation and autoimmune diseases like systemic lupus erythematosus (SLE). [, , ] Studies using VBIT-4 in mouse models of SLE demonstrate reduced disease severity and inflammatory markers. [, ]
  • Pain management: Research suggests that VBIT-4 can alleviate chronic pain by modulating microglial activation and reducing inflammation in the spinal cord. []
  • Neurodegenerative diseases: VBIT-4 shows potential as a therapeutic agent in models of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). [, ] It exhibits protective effects against mitochondrial dysfunction and improves muscle endurance in preclinical studies. [, ]
  • Metabolic disorders: VBIT-4 demonstrated potential in reducing adipogenesis and weight gain in a leptin-deficient mouse model of obesity, suggesting a role in metabolic disease research. []

VBIT-3

Compound Description: VBIT-3 is a small molecule that directly interacts with VDAC1 and prevents its oligomerization []. This compound protects against apoptosis by inhibiting mitochondrial dysfunction, restoring mitochondrial membrane potential, decreasing reactive oxygen species production, preventing hexokinase detachment from mitochondria, and maintaining intracellular Ca2+ levels [].

Relevance: VBIT-3 is structurally related to VBIT-4 and shares its ability to inhibit VDAC1 oligomerization []. Both compounds exhibit similar protective effects against apoptosis and mitochondrial dysfunction, suggesting a comparable mechanism of action [].

VBIT-12

Compound Description: VBIT-12 is a small molecule identified as a VDAC1-specific inhibitor that prevents VDAC1 oligomerization and downstream effects such as apoptosis, reactive oxygen species production, and increased cytosolic Ca2+ []. VBIT-12 rescued cell death induced by mutant SOD1 in neuronal cultures and improved muscle endurance in a mouse model of amyotrophic lateral sclerosis (ALS) [].

Relevance: Like VBIT-4, VBIT-12 exhibits high specificity for VDAC1, inhibiting its oligomerization and the subsequent cascade of events leading to apoptosis []. Both compounds demonstrate therapeutic potential in models of neurodegenerative diseases [], suggesting a shared mechanism of action focused on preserving mitochondrial health.

Cyclosporin A (CsA)

Compound Description: Cyclosporin A is an immunosuppressive drug that inhibits the mitochondrial permeability transition pore (mPTP) []. It is often used in research settings to investigate the role of mPTP in various cellular processes.

Relevance: While structurally distinct from VBIT-4, Cyclosporin A displays a functional relationship by also targeting mitochondrial processes. Both compounds, in conjunction with inhibiting VDAC oligomerization, reduce mtDNA release and downstream inflammatory responses, suggesting a degree of overlap in their mechanisms for protecting mitochondrial integrity and function [].

5-azacytidine (5-aza)

Relevance: While not a direct structural analog of VBIT-4, 5-azacytidine was used in conjunction with VBIT-4 in one study to assess its impact on tumor growth and metastasis in triple-negative breast cancer []. The study found that VBIT-4 counteracted the suppressive effects of 5-azacytidine on tumor progression, suggesting an interaction between the compounds and highlighting the potential role of VDAC1 in cancer progression [].

Properties

CAS Number

2086257-77-2

Product Name

VBIT-4

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide

Molecular Formula

C21H23ClF3N3O3

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Solubility

Soluble in DMSO

Synonyms

VBIT-4; VBIT 4; VBIT4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.